2-Ethynylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Functional Materials

One primary application of 2-ethynylpyridine is as a precursor for the synthesis of various functional materials. Its unique chemical structure, featuring an ethynyl group (-C≡CH) and a pyridine ring, allows for diverse chemical modifications and incorporation into various materials. Here are some specific examples:

- Polymers: 2-Ethynylpyridine can be used to synthesize various conjugated polymers, which are polymers with alternating single and double bonds that exhibit interesting electrical and optical properties. These polymers have potential applications in organic electronics, light-emitting diodes (LEDs), and solar cells [, , ].

- Ionic liquids: By attaching ionic groups to 2-ethynylpyridine, researchers can create ionic liquids, which are salts that remain liquid at room temperature. These ionic liquids possess unique properties like high thermal stability and wide electrochemical windows, making them valuable in various applications, such as electrolytes in batteries and catalysts for chemical reactions [, ].

Building Block for Drug Discovery

The unique chemical properties of 2-ethynylpyridine also make it a valuable building block in the field of drug discovery. Its ability to form covalent bonds with biomolecules readily allows researchers to explore its potential for developing new therapeutic agents. Here's an example:

- Protein labeling: 2-Ethynylpyridine can be used to modify proteins with an "alkyne tag," which can then be further conjugated with various probes for visualization or manipulation of the protein within living cells. This technique is valuable for studying protein function and developing new drugs that target specific proteins.

Molecular Structure Analysis

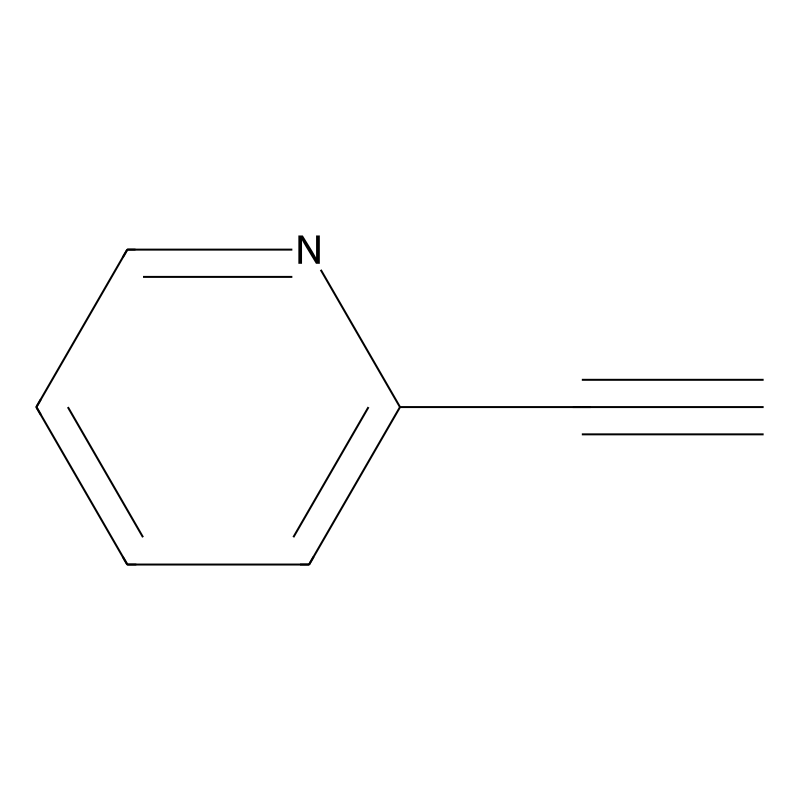

The key feature of 2-Ethynylpyridine's structure is the combination of the aromatic pyridine ring and the reactive ethynyl group. The presence of the nitrogen atom in the pyridine ring contributes to its electron-withdrawing nature, influencing the reactivity of the ethynyl group. The triple bond in the ethynyl group is rich in electron density and can readily participate in addition reactions and cycloadditions []. Additionally, the aromatic character of the pyridine ring provides stability to the molecule.

Chemical Reactions Analysis

2-Ethynylpyridine's primary use lies in its role as a building block for the synthesis of various functional materials. Here are some examples of its involvement in chemical reactions:

- Synthesis of Polymeric Materials: Due to the reactivity of the ethynyl group, 2-ethynylpyridine can undergo polymerization reactions to form conjugated polymers. These polymers possess interesting electrical and optical properties, making them potential candidates for applications in organic electronics and optoelectronic devices [].

For instance, the reaction of 2-ethynylpyridine with N-iodopyridinium iodide can be used to synthesize poly(2-ethynyl-N-iodopyridinium iodide) via an in-situ uncatalyzed polymerization process [].

(Reaction 1):

n C₂H₄N(2-C≡CH) + n I⁻ → [C₂H₄N(2-C≡CPy)I]ₙ

where Py represents the pyridinium ring.

- Functionalization: The ethynyl group can also be used as a site for further chemical modifications, allowing the introduction of various functional groups onto the 2-ethynylpyridine scaffold. This functionalization strategy paves the way for the design of materials with tailored properties.

- C–C Bond Coupling: The compound can undergo coupling reactions with transition metal complexes, such as ruthenium and osmium clusters. For instance, the interaction with triosmium and triruthenium clusters leads to the formation of metalated pyridyl-substituted dienes and trienes through C–C bond coupling of the alkyne moiety .

- Azide Reactions: It promotes the copper(I) chloride-catalyzed reaction of azides with alkynes in aqueous conditions, enhancing the electrophilicity of azides and facilitating their transformation into more complex structures .

- Polymerization: 2-Ethynylpyridine can polymerize under specific conditions, leading to conjugated organic polymers. This process can occur via uncatalyzed mechanisms or through catalytic systems involving metal chlorides .

Research indicates that 2-ethynylpyridine exhibits various biological activities. It has been studied for its potential as an antimicrobial agent and its ability to interact with biological targets due to its nitrogen-containing heterocyclic structure. The compound's derivatives have shown promise in medicinal chemistry, particularly in drug design for targeting specific enzymes or receptors.

Several synthesis methods exist for 2-ethynylpyridine:

- Alkyne Synthesis: One common approach involves the reaction of pyridine derivatives with acetylene or acetylene equivalents under basic conditions.

- Metal-Catalyzed Reactions: Transition metal catalysts can facilitate the formation of 2-ethynylpyridine from simpler precursors through cross-coupling reactions .

- Polymerization Techniques: As mentioned earlier, 2-ethynylpyridine can be synthesized via polymerization processes using cyclic sulfates or other reactive intermediates, allowing for the creation of larger conjugated systems .

The applications of 2-ethynylpyridine are diverse:

- Materials Science: Its polymerization products are used in creating conductive materials for electronic applications.

- Organic Synthesis: The compound serves as a building block in various synthetic pathways, particularly in constructing complex organic molecules.

- Pharmaceuticals: Due to its biological activity, derivatives of 2-ethynylpyridine are explored for potential therapeutic uses.

Several compounds share structural similarities with 2-ethynylpyridine. Below is a comparison highlighting their uniqueness:

| Compound | Structure Type | Notable Features |

|---|---|---|

| 2-Ethynylpyridine | Alkyne + Pyridine | Versatile reactivity; participates in C–C coupling and polymerization. |

| 3-Ethynylpyridine | Alkyne + Pyridine | Similar reactivity but different positional isomerism affecting properties. |

| 4-Ethynylpyridine | Alkyne + Pyridine | Exhibits distinct reactivity patterns; less studied than 2-ethynyl variant. |

| Phenylacetylene | Alkyne | Lacks nitrogen functionality; used primarily in polymer synthesis. |

| Propargylamine | Alkyne + Amine | Shows biological activity; utilized in medicinal chemistry but lacks pyridinic properties. |

The uniqueness of 2-ethynylpyridine lies in its ability to combine the reactivity of alkynes with the heterocyclic nature of pyridines, making it a valuable compound in both synthetic and biological contexts.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant